(1S)-1-(dimethylphosphoryl)ethan-1-amine hydrochloride
Description
(1S)-1-(Dimethylphosphoryl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a dimethylphosphoryl group (-PO(CH₃)₂) attached to the ethanamine backbone. The compound’s stereochemistry and phosphoryl group distinguish it from other substituted ethanamine derivatives. As a hydrochloride salt, it exhibits enhanced solubility and stability, making it suitable for pharmacological and chemical research.
Properties
Molecular Formula |
C4H13ClNOP |
|---|---|
Molecular Weight |
157.58 g/mol |
IUPAC Name |
(1S)-1-dimethylphosphorylethanamine;hydrochloride |
InChI |
InChI=1S/C4H12NOP.ClH/c1-4(5)7(2,3)6;/h4H,5H2,1-3H3;1H/t4-;/m0./s1 |
InChI Key |
FXCGCMMBKQKSJY-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](N)P(=O)(C)C.Cl |
Canonical SMILES |
CC(N)P(=O)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(dimethylphosphoryl)ethan-1-amine hydrochloride typically involves the reaction of dimethylphosphoryl chloride with an appropriate amine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(dimethylphosphoryl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted amines and phosphine derivatives.
Scientific Research Applications
(1S)-1-(dimethylphosphoryl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(dimethylphosphoryl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (1S)-1-(dimethylphosphoryl)ethan-1-amine hydrochloride with analogs from the provided evidence, focusing on structural features, physicochemical properties, and biological activity.
Table 1: Key Structural and Functional Comparisons
Key Observations:
Halogenated analogs (e.g., fluorine , chlorine ) exhibit moderate polarity, balancing lipophilicity and solubility.
Stereochemical Influence :
- The (1S) configuration in all listed compounds ensures enantioselective interactions with biological targets. For example, (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine shows receptor affinity distinct from its (R)-isomer .
Biological Activity Trends :
- Aromatic substituents (e.g., methoxy, fluoro) correlate with neurotransmitter receptor modulation, as seen in substituted phenethylamines .
- Phosphoryl groups may act as hydrogen-bond acceptors, influencing enzyme or receptor binding differently than halogen or alkyl groups .
Stability and Metabolic Profiles :
- Hydrochloride salts universally improve stability, but the phosphoryl group’s resistance to metabolic degradation (vs. methoxy or halogen groups) could prolong biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
